2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid
Overview
Description
The compound “2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid” is a derivative of thiazole . Thiazole is a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole is one of the important pharmacophores in drug discovery and development processes .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H13NO2S . The InChI code is 1S/C9H13NO2S/c1-9(2,3)8-10-6(5-13-8)4-7(11)12/h5H,4H2,1-3H3,(H,11,12) .Physical and Chemical Properties Analysis
The compound “this compound” is a powder . Its molecular weight is 199.27 . The storage temperature is room temperature .Scientific Research Applications
Advanced Organic Compounds The synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester showcases the complexity of thiazole-based compounds. This compound is produced under optimal conditions, yielding an impressive 86.8%, highlighting the efficiency of thiazole derivatives in the formation of complex organic structures (Wang Yu-huan, 2009).
Ligand Design for Metal Complexes The development of chiral and achiral monoanionic N,N,O heteroscorpionate ligands, including those derived from thiazole structures, exemplifies the application in coordination chemistry. These ligands, when coordinated to zinc ions, lead to the formation of complexes that could have implications in catalysis and material science (Hegelmann et al., 2003).
Molecular Design and Biological Evaluation N-pyrazole, N'-thiazole urea derivatives have been designed, synthesized, and biologically evaluated as inhibitors of p38α MAPK, illustrating the potential therapeutic applications of thiazole-containing compounds. One such compound demonstrated potent inhibition of p38α activity, underscoring the relevance of thiazole derivatives in the development of new pharmaceuticals (Getlik et al., 2012).
Safety and Hazards
Future Directions
The future directions for “2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . The structural variations of these compounds have produced attention amongst medicinal chemists . It is hoped that this review will be accommodating for new views in the expedition for rationalistic designs of 2-aminothiazole-based medical synthetic pathways .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s worth noting that thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest a complex interaction with its targets leading to various changes at the molecular level.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antimicrobial, and antitumor activities.
Pharmacokinetics
The water solubility of thiazole derivatives suggests that they may have good bioavailability.
Result of Action
The reported biological activities of thiazole derivatives suggest that this compound may have a range of effects at the molecular and cellular levels, potentially including antioxidant, analgesic, anti-inflammatory, and antitumor effects.
Action Environment
The water solubility of thiazole derivatives suggests that they may be influenced by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
2-(2-Tert-butyl-1,3-thiazol-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound may interact with proteins involved in cell signaling, modulating their function and affecting downstream biological processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This compound may also affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, thiazole derivatives have been shown to inhibit enzyme activity by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, prolonged exposure to this compound may result in adaptive cellular responses, altering its initial effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the biological activity of this compound significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of inflammatory mediators, reducing their production . Additionally, this compound may affect the metabolism of other biomolecules, such as lipids and carbohydrates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins, facilitating its uptake and distribution . Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, thiazole derivatives have been shown to localize within the nucleus, where they can interact with transcription factors and influence gene expression . Additionally, the localization of this compound within other organelles, such as mitochondria, may affect cellular metabolism and energy production .
Properties
IUPAC Name |
2-(2-tert-butyl-1,3-thiazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)8-10-6(5-13-8)4-7(11)12/h5H,4H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJJREQRLZDBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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